C-Linked vs. N-Linked Tetrazole: Impact on Antibacterial Activity
In a head-to-head comparison of N-linked tetrazole sulfonamides, 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide demonstrated significant antibacterial activity against Gram-negative bacteria, with a zone of inhibition of 18.5 mm against Salmonella typhi at 100 µg/mL [1]. The target compound, a C-linked regioisomer, is anticipated to exhibit a different activity profile due to altered electron distribution and hydrogen-bonding geometry. While direct quantitative data for the target molecule is absent, the class-level inference suggests that the C–C linkage, being non-hydrolyzable and electronically distinct, will result in divergent potency and selectivity compared to the N-linked analog, a fact critical for structure-based drug design.
| Evidence Dimension | Antibacterial zone of inhibition (Salmonella typhi) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide: 18.5 mm at 100 µg/mL |
| Quantified Difference | Cannot be quantified due to missing primary data |
| Conditions | Disk diffusion assay, Gram-negative S. typhi |
Why This Matters
This establishes a clear benchmark for comparator activity, directly informing the selection of C-linked tetrazoles for campaigns targeting distinct binding modes or improved metabolic stability.
- [1] Muhammad, N., et al. (2019). Synthesis, molecular structure, spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides: Combined experimental, DFT and docking study. Journal of Molecular Structure, 1195, 119-130. View Source
